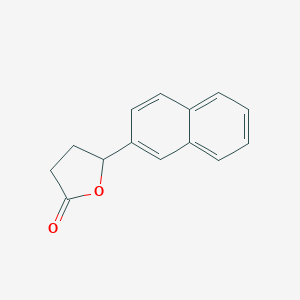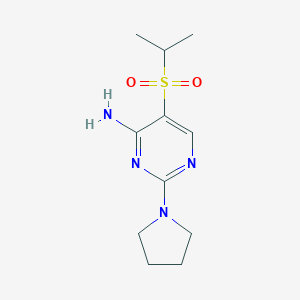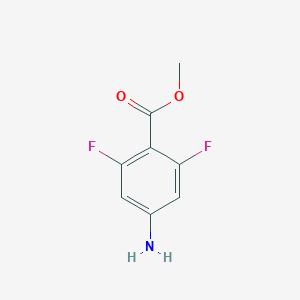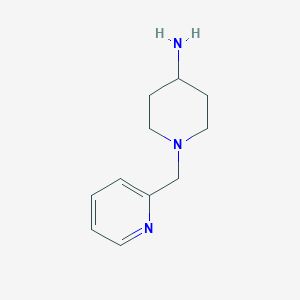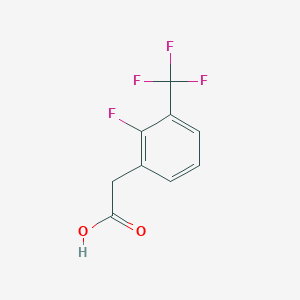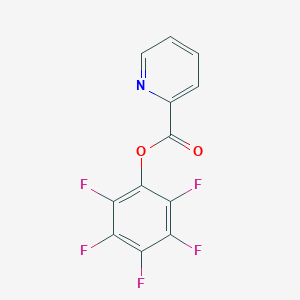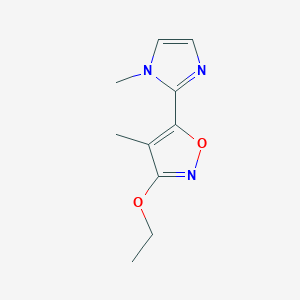
3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole (EMI) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMI is a heterocyclic compound that contains both isoxazole and imidazole rings, making it a unique chemical entity.
科学的研究の応用
3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole has shown potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole has been studied for its anti-inflammatory, anti-cancer, and anti-tumor properties. In material science, 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole has been used as a building block for the synthesis of novel polymers and materials. In analytical chemistry, 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole has been used as a reagent for the detection and quantification of various analytes.
作用機序
The exact mechanism of action of 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole is not well understood. However, studies have shown that 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
生化学的および生理学的効果
3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole has been shown to have both biochemical and physiological effects. Biochemically, 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole can inhibit the activity of certain enzymes, as discussed above. Physiologically, 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole has been shown to reduce inflammation and pain in animal models. 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.
実験室実験の利点と制限
One of the advantages of using 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole in lab experiments is its unique chemical structure, which allows for the synthesis of novel compounds and materials. 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole is its low yield, which can make it difficult to obtain large quantities of the compound for certain experiments.
将来の方向性
There are several future directions for the research of 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole. One direction is to further explore its anti-inflammatory and anti-cancer properties and develop new drugs based on its structure. Another direction is to use 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole as a building block for the synthesis of new materials with unique properties. Additionally, 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole can be used as a reagent for the detection and quantification of various analytes, and further research can be done in this area to develop new analytical methods.
合成法
3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole can be synthesized using a multistep synthesis method. The first step involves the reaction of 3,4-dimethylisoxazole with ethyl bromoacetate to form ethyl 3-ethoxy-4-methyl-5-isoxazolecarboxylate. The second step involves the reaction of the ethyl ester with sodium methoxide and 1-methyl-1H-imidazole-2-carboxaldehyde to form 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole. The yield of 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole obtained from this method is around 40%.
特性
CAS番号 |
194286-92-5 |
|---|---|
製品名 |
3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)isoxazole |
分子式 |
C10H13N3O2 |
分子量 |
207.23 g/mol |
IUPAC名 |
3-ethoxy-4-methyl-5-(1-methylimidazol-2-yl)-1,2-oxazole |
InChI |
InChI=1S/C10H13N3O2/c1-4-14-10-7(2)8(15-12-10)9-11-5-6-13(9)3/h5-6H,4H2,1-3H3 |
InChIキー |
NBHYPUVUHSUBPO-UHFFFAOYSA-N |
SMILES |
CCOC1=NOC(=C1C)C2=NC=CN2C |
正規SMILES |
CCOC1=NOC(=C1C)C2=NC=CN2C |
同義語 |
Isoxazole, 3-ethoxy-4-methyl-5-(1-methyl-1H-imidazol-2-yl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



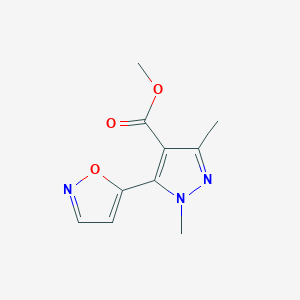
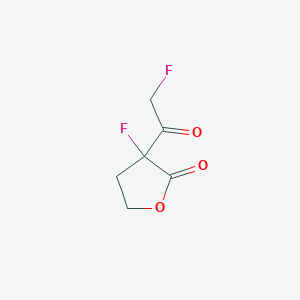
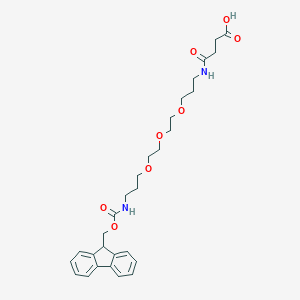
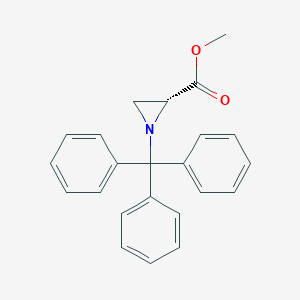
![2-(4-Nitro-phenoxymethyl)-[1,3]dioxolane](/img/structure/B71002.png)
